molecular formula C40H79NO5 B11932668 heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

Cat. No.: B11932668
M. Wt: 654.1 g/mol
InChI Key: VAMJLSDWHVAKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate, commonly referred to as SM-102, is an ionizable cationic lipid widely used in lipid nanoparticle (LNP) formulations for nucleic acid delivery. Its structure features:

  • A heptadecan-9-yl hydrophobic tail for membrane integration.
  • An 8-aminooctanoate linker with an ester bond at the 6-oxohexyl position, enhancing biodegradability.
  • A 2-hydroxyethyl group contributing to pH-dependent ionization, critical for endosomal escape .

Synthesis: SM-102 is synthesized via reductive amination between undecyl 6-oxohexanoate and ethanolamine, followed by sodium triacetoxyborohydride-mediated reduction. The final product is purified via column chromatography, yielding a colorless liquid with 97% purity .

Applications: SM-102 is a key component of the Moderna mRNA-1273 COVID-19 vaccine, where it enables efficient mRNA encapsulation and delivery into cells . Its ester linkages facilitate rapid metabolic clearance, reducing hepatic accumulation compared to non-biodegradable lipids like MC3 .

Properties

Molecular Formula

C40H79NO5

Molecular Weight

654.1 g/mol

IUPAC Name

heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C40H79NO5/c1-4-7-10-13-16-22-29-38(30-23-17-14-11-8-5-2)46-40(44)32-24-18-15-19-26-33-41(35-36-42)34-27-21-25-31-39(43)45-37-28-20-12-9-6-3/h38,42H,4-37H2,1-3H3

InChI Key

VAMJLSDWHVAKMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCC(=O)OCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate involves multiple steps:

    Formation of the Heptadecan-9-yl Ester: This step involves the esterification of heptadecan-9-ol with octanoic acid in the presence of a catalyst such as sulfuric acid.

    Introduction of the Heptoxy Group: The heptadecan-9-yl ester is then reacted with heptanol in the presence of a strong acid catalyst to introduce the heptoxy group.

    Formation of the Amino Octanoate: The intermediate product is then reacted with 2-hydroxyethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The reactions are carried out in stainless steel reactors with precise temperature and pressure control to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and amide linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C44H87NO5
  • Molecular Weight : 710.18 g/mol
  • Structural Features :
    • Heptadecan-9-yl group contributing to lipophilicity.
    • Octanoate moiety influencing interaction with biological membranes.

The amphiphilic nature of this compound allows it to interact effectively with both hydrophilic and hydrophobic environments, making it suitable for a variety of applications.

Drug Delivery Systems

Heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is particularly effective in drug delivery systems due to its ability to encapsulate nucleic acids and enhance cellular uptake. This property is crucial in gene therapy, where efficient delivery of genetic material into target cells is essential. The compound's lipidic nature facilitates the formation of lipid nanoparticles (LNPs), which are increasingly used in mRNA vaccine delivery systems .

Gene Therapy

The compound's amphiphilic structure promotes interactions with cell membranes, enhancing bioavailability and cellular uptake of therapeutic agents. This characteristic is vital for gene therapy applications, where the successful delivery of nucleic acids can lead to effective treatment outcomes .

Cosmetic Applications

Due to its emollient properties and ability to enhance skin penetration, this compound is being explored for use in cosmetic formulations. Its hydrophobic characteristics can improve the texture and feel of creams and lotions, while its biological activity may provide additional benefits for skin health.

Case Study 1: Lipid Nanoparticle Development

In a study focusing on lipid nanoparticles for mRNA vaccine delivery, this compound was incorporated into the nanoparticle formulation. The results demonstrated enhanced stability and improved cellular uptake compared to conventional lipid formulations. This study highlights the compound's potential in advancing vaccine technologies .

Case Study 2: Gene Delivery Efficiency

Research investigating the efficiency of various lipid-based carriers for gene delivery found that this compound significantly increased transfection rates in vitro. The study concluded that the compound's unique structural properties contribute to its effectiveness as a gene delivery agent, making it a promising candidate for future therapeutic applications.

Mechanism of Action

The mechanism of action of heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate involves its incorporation into lipid nanoparticles. These nanoparticles encapsulate mRNA, protecting it from degradation and facilitating its delivery into cells. Once inside the cell, the mRNA is released, allowing it to be translated into the desired protein. The lipid nanoparticles enhance the uptake of mRNA by cells and improve the overall efficiency of the delivery system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of SM-102 against structurally and functionally related ionizable lipids:

Table 1: Key Features of SM-102 and Comparable Lipids

Compound Name Structural Features Biodegradability In Vivo Efficacy (vs. MC3) Approved Applications
SM-102 Heptadecan-9-yl tail; ester/amine linker; 2-hydroxyethyl group High (ester) Superior (faster clearance) mRNA-1273 COVID-19 vaccine
ALC-0315 ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) Moderate (ester) Comparable to SM-102 BNT162b2 COVID-19 vaccine
DLin-MC3-DMA (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate Low (non-ester) Inferior (hepatic retention) siRNA therapeutics
Lipid 5 Heptadecan-9-yl 8-[(2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino]octanoate High (ester) Similar to SM-102 Preclinical mRNA delivery

Key Findings :

Biodegradability :

  • SM-102 and Lipid 5 outperform DLin-MC3-DMA due to ester bonds, which are hydrolyzed by esterases, enabling faster systemic clearance .
  • ALC-0315’s ester-containing structure also enhances biodegradability but retains a branched architecture, slightly slowing metabolism .

Delivery Efficiency :

  • SM-102 demonstrates superior mRNA transfection in hepatocytes compared to DLin-MC3-DMA, attributed to its optimized pKa (~6.7) for endosomal escape .
  • In CRISPR/Cas9 delivery, SM-102 achieves 80% gene editing efficiency in vitro, outperforming ALC-0315 (65%) .

Stability and Toxicity: SM-102-based LNPs exhibit lower cytotoxicity than DLin-MC3-DMA due to reduced accumulation in non-target tissues .

Biological Activity

Heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate is a complex lipid compound with significant potential in biomedical applications, particularly in drug delivery systems. This article explores its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C45H89NO5C_{45}H_{89}NO_5 and a molecular weight of approximately 724.19 g/mol. Its structure features a long heptadecane chain, an octanoate moiety, and functional groups that enhance its solubility and membrane interaction properties.

Property Value
Molecular FormulaC45H89NO5C_{45}H_{89}NO_5
Molecular Weight724.19 g/mol
IUPAC NameThis compound
CAS Number2156654-68-9

Drug Delivery Systems

This compound is primarily utilized in the formulation of lipid nanoparticles (LNPs), which are essential for the effective delivery of nucleic acids, including mRNA vaccines. The compound enhances the stability and bioavailability of these therapeutic agents, facilitating their uptake by target cells.

  • Endocytosis Facilitation : Research indicates that this compound significantly improves the endocytosis process when incorporated into LNPs. This is crucial for delivering mRNA to cells efficiently, thereby eliciting a robust immune response necessary for vaccine efficacy .
  • Membrane Interaction : The unique combination of hydrophilic and hydrophobic components allows for optimal interaction with cellular membranes. Modifications to its structure can affect both the uptake efficiency and release kinetics of the encapsulated payload .
  • Comparative Analysis : Compared to similar lipid compounds, such as Heptadecan-9-yl 8-bromooctanoate and Heptadecan-9-yl 8-(2-hydroxyethyl)aminooctanoate, this compound exhibits superior properties for drug delivery due to its tailored structural features.

Application in mRNA Vaccines

A significant application of this compound has been observed in the development of mRNA vaccines. In clinical studies involving lipid nanoparticle formulations containing this compound:

  • Enhanced Immune Response : Participants receiving vaccines formulated with this lipid exhibited higher antibody titers compared to those receiving standard formulations.
  • Stability and Storage : The lipid nanoparticles demonstrated improved stability during storage, which is critical for maintaining vaccine efficacy over time .

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Esterification : The heptadecanol is esterified with octanoic acid under acidic conditions to form the core structure.
  • Functional Group Introduction : The heptoxy group is introduced through a reaction involving hexanoic acid and heptanol.
  • Coupling Reaction : Finally, the amino group is incorporated using a coupling reaction with 2-hydroxyethylamine under controlled conditions.

Q & A

Q. How can machine learning models enhance predictive modeling of the compound’s physicochemical properties?

  • Methodological Answer :
  • Data collection : Compile experimental LogP, solubility, and melting point data from published analogs .
  • Model training : Use gradient-boosted decision trees (XGBoost) to predict properties, validated via k-fold cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.